molecular formula C7H13Cl2N3 B13510357 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B13510357
M. Wt: 210.10 g/mol
InChI Key: MKSJFQQSFYQFON-UHFFFAOYSA-N
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Description

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro, ethyl, and methyl group attached to the pyrazole ring, along with a methanamine group, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and subsequent amination. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-4-yl)methanamine
  • 1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)methanamine
  • 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine

Uniqueness: 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12ClN3.ClH/c1-3-5-7(8)6(4-9)11(2)10-5;/h3-4,9H2,1-2H3;1H

InChI Key

MKSJFQQSFYQFON-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)CN)C.Cl

Origin of Product

United States

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